molecular formula C12H14N2OS2 B4617696 4-ETHYL-5-METHYL-N-(5-METHYL-13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE

4-ETHYL-5-METHYL-N-(5-METHYL-13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE

Cat. No.: B4617696
M. Wt: 266.4 g/mol
InChI Key: GMHOVSXVOFLIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ETHYL-5-METHYL-N-(5-METHYL-13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE is a heterocyclic compound that contains both thiophene and thiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Scientific Research Applications

4-ETHYL-5-METHYL-N-(5-METHYL-13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-5-METHYL-N-(5-METHYL-13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE typically involves the formation of the thiophene and thiazole rings followed by their coupling. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The Paal–Knorr reaction is another method used for synthesizing thiophene derivatives, involving the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ETHYL-5-METHYL-N-(5-METHYL-13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the thiazole ring can produce dihydrothiazoles .

Mechanism of Action

The mechanism of action of 4-ETHYL-5-METHYL-N-(5-METHYL-13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ETHYL-5-METHYL-N-(5-METHYL-13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE is unique due to its combined thiophene and thiazole rings, which confer a broad spectrum of biological activities and potential therapeutic applications. Its dual-ring structure allows for diverse chemical modifications and functionalizations, enhancing its versatility in scientific research and industrial applications.

Properties

IUPAC Name

4-ethyl-5-methyl-N-(5-methyl-1,3-thiazol-2-yl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS2/c1-4-9-8(3)16-6-10(9)11(15)14-12-13-5-7(2)17-12/h5-6H,4H2,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHOVSXVOFLIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)NC2=NC=C(S2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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